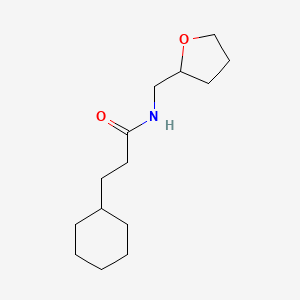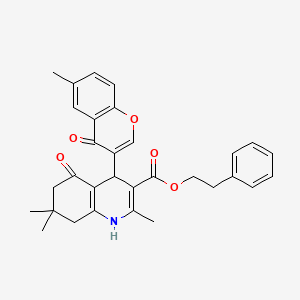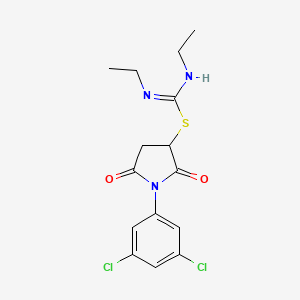![molecular formula C21H28N2O B4953817 2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4953817.png)
2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indole-derived synthetic cannabinoids and acts as a potent agonist of the CB1 receptor. MMB-2201 has been widely used in scientific research for its potential therapeutic applications, but its use has also been associated with several limitations and challenges.
作用機序
2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol acts as a potent agonist of the CB1 receptor, which is one of the two main cannabinoid receptors found in the human body. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of various physiological functions such as pain perception, mood, appetite, and memory. By binding to the CB1 receptor, this compound activates the endocannabinoid system, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for its psychoactive effects.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensitivity and inflammation by modulating the activity of the endocannabinoid system. Additionally, this compound has been found to reduce anxiety-like behavior and improve mood by increasing the levels of neurotransmitters such as dopamine and serotonin in the brain. However, its use has also been associated with several adverse effects such as tachycardia, hypertension, and respiratory depression.
実験室実験の利点と制限
2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities, making it a cost-effective option for researchers. Additionally, its potent psychoactive effects make it a useful tool for studying the endocannabinoid system and its role in various physiological functions. However, its use has also been associated with several limitations and challenges. Its psychoactive effects can make it difficult to interpret the results of experiments, and its potential for abuse and dependence raises ethical concerns.
将来の方向性
There are several potential future directions for research on 2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol. One area of interest is its potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and its effects on the endocannabinoid system. Finally, more research is needed to identify the potential risks and benefits associated with its use and to develop strategies to mitigate its adverse effects.
合成法
2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol is synthesized by reacting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 2-amino-1-(4-methylphenyl)propan-1-ol in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product. The resulting compound is then purified using chromatography techniques to obtain this compound in its final form.
科学的研究の応用
2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to exhibit potent analgesic, anti-inflammatory, and anxiolytic effects, making it a promising candidate for the treatment of chronic pain, anxiety disorders, and inflammation-related diseases. Additionally, this compound has been found to possess neuroprotective properties, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[1-methyl-4-[[4-(2-methylphenyl)phenyl]methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-17-5-3-4-6-21(17)19-9-7-18(8-10-19)15-23-13-12-22(2)20(16-23)11-14-24/h3-10,20,24H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZMAUVVWDBWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CN3CCN(C(C3)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-[(4-{5-[(cyclopropylcarbonyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)methyl]benzoate](/img/structure/B4953738.png)
![ethyl 2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4953748.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4953756.png)

![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4953769.png)
![1-(2-{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4953770.png)
![2-(4-ethyl-1-piperazinyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-indanecarboxamide](/img/structure/B4953772.png)



![1-(3-chloro-4-methylphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4953801.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4953818.png)

![4-(2-fluorobenzyl)-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4953823.png)
